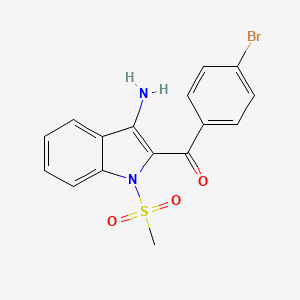
N-(2-Benzylphenyl)-N'-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a benzyl group and a dichlorophenyl group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 2-benzylaniline with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in specialty chemicals.
作用機序
The mechanism by which N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
N-Phenyl-N’-(3,4-dichlorophenyl)urea: Lacks the benzyl group, which may affect its chemical properties and reactivity.
N-(2-Benzylphenyl)-N’-phenylurea: Lacks the dichlorophenyl group, potentially altering its biological activity.
Uniqueness
N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea is unique due to the presence of both benzyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
853318-61-3 |
|---|---|
分子式 |
C20H16Cl2N2O |
分子量 |
371.3 g/mol |
IUPAC名 |
1-(2-benzylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C20H16Cl2N2O/c21-17-11-10-16(13-18(17)22)23-20(25)24-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H2,23,24,25) |
InChIキー |
ZXRHNTAADWWKEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)
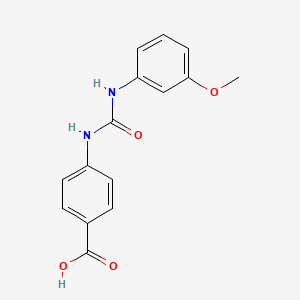
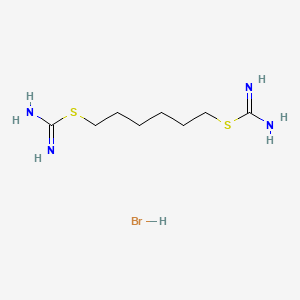
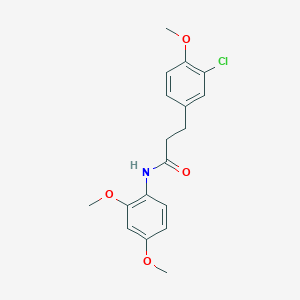

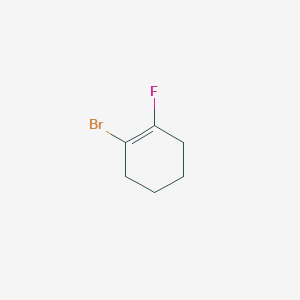

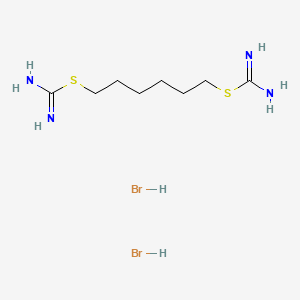
![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)

![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)


